N-(4-ethylphenyl)guanidine
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Overview
Description
N-(4-ethylphenyl)guanidine is a useful research compound. Its molecular formula is C9H13N3 and its molecular weight is 163.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Guanidine Compounds in Drug Discovery and Therapeutics
Compounds incorporating the guanidine moiety, including N-(4-ethylphenyl)guanidine, have diverse applications in chemistry and therapeutics. They play crucial roles in nucleophilic organocatalysis, anion recognition, and coordination chemistry. Guanidine functional groups are found in natural products, pharmaceuticals, and cosmetics. Their biological activities and therapeutic uses are significant in drug discovery, with applications in central nervous system drugs, anti-inflammatory agents, anti-diabetic and chemotherapeutic agents, as well as in cosmetic ingredients (Sa̧czewski & Balewski, 2013).
Crystallography and Structural Analysis
This compound and related compounds have been studied for their crystal structures. For instance, the phenyl groups in N1,N2-bis(2,6-diethylphenyl)morpholine-4-carboxamidine are oriented perpendicular to the guanidine plane, providing insights into the molecular configuration and potential interactions in various applications (Sudha et al., 1997).
Targeting DNA Structures in Bacteria
Guanidine DNA quadruplex (G4-DNA) structures, which are critical for regulating biological processes like transcription and replication, have been targeted using guanidine derivatives. This has potential therapeutic applications against both Gram-positive and Gram-negative bacteria, illustrating the significance of guanidine compounds in antibacterial strategies (Cebrián et al., 2021).
Applications in Energetics and Pyrotechnics
Guanidine derivatives, such as (2,4,6-Trinitrophenyl)guanidine, have been explored for their energetic properties. These compounds exhibit characteristics typical of secondary explosives and are used in the formation of various salts with energetic applications. This highlights the versatility of guanidine compounds beyond biological and medicinal fields (Klapötke et al., 2016).
Guanidine in Coordination Chemistry
Amidines and guanidines serve as neutral, N-based donor ligands in coordination chemistry. They have shown varied coordination modes with metals and are increasingly used in catalytic processes, underlining their importance in the field of chemistry (Coles, 2006).
Safety and Hazards
Future Directions
Guanidines have great potential for future applications. They have been integrated as sacrificial electron donors for the prohibition of metal oxidation in perovskite materials . This provides a foundation for the design of guanidine analogs for the therapeutic intervention of neuromuscular diseases . Furthermore, guanidines serve as a basis for the creation of modern smart materials .
Mechanism of Action
Target of Action
N-(4-ethylphenyl)guanidine is a guanidine derivative. Guanidine derivatives have been found to interact with various targets, including the Glutamate receptor ionotropic NMDA 1 (NMDAR1) . This receptor plays a crucial role in synaptic plasticity and memory function, making it a significant target for this compound.
Mode of Action
For instance, guanethidine, another guanidine derivative, acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine (NE), rather than acting at the effector cell by inhibiting the association of norepinephrine with its receptors .
Biochemical Pathways
For example, guanethidine is known to affect the adrenergic transmission pathway
Pharmacokinetics
For instance, guanethidine is rapidly absorbed and distributed, with a half-life of about 7-8 hours . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need to be studied to understand its bioavailability and pharmacokinetic behavior.
Result of Action
For instance, guanidine has been used to treat muscle weakness and fatigue associated with the myasthenic complications of Eaton-Lambert syndrome because it increases acetylcholine release at nerve terminals .
Action Environment
The action environment of this compound is likely to be influenced by various factors, including the metabolic/contractile muscle phenotype; muscle fiber types and density/type of ion channels, sarcoplasmic reticulum, and mitochondria organization . These factors may have a profound impact on the levels and isoform expression pattern of Ca 2+ regulatory membrane proteins, thus reflecting regulation of calcium handling and contractile response in different types of muscle .
Properties
IUPAC Name |
2-(4-ethylphenyl)guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-7-3-5-8(6-4-7)12-9(10)11/h3-6H,2H2,1H3,(H4,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSZGPBYQCNGKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C(N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394482 |
Source
|
Record name | N-(4-ethylphenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111299-89-9 |
Source
|
Record name | N-(4-ethylphenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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